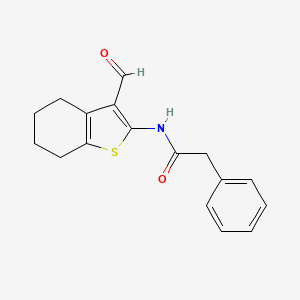![molecular formula C24H33Cl2N3O2 B10864081 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea](/img/structure/B10864081.png)
1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea is a complex organic compound with a unique structure. It contains a cyclohexyl group, a dichlorophenyl group, and a dimethyl-oxocyclohexenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea typically involves multiple steps:
Formation of the Urea Derivative: The initial step involves the reaction of cyclohexyl isocyanate with 3,4-dichloroaniline to form the urea derivative.
Introduction of the Propyl Chain: The next step involves the reaction of the urea derivative with 3-bromopropylamine to introduce the propyl chain.
Cyclohexenone Addition: Finally, the compound is reacted with 5,5-dimethyl-3-oxocyclohex-1-en-1-ylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(3,4-dichlorophenyl)urea: Lacks the propyl and dimethyl-oxocyclohexenyl groups.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Lacks the cyclohexyl and propyl groups.
Uniqueness
1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea is unique due to its complex structure, which includes multiple functional groups
Properties
Molecular Formula |
C24H33Cl2N3O2 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(3,4-dichlorophenyl)-1-[3-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]propyl]urea |
InChI |
InChI=1S/C24H33Cl2N3O2/c1-24(2)15-18(13-20(30)16-24)27-11-6-12-29(19-7-4-3-5-8-19)23(31)28-17-9-10-21(25)22(26)14-17/h9-10,13-14,19,27H,3-8,11-12,15-16H2,1-2H3,(H,28,31) |
InChI Key |
YAEDQKPJQJUUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCCN(C2CCCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10864003.png)
![3-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-N,N-dimethyl-1H-indole-1-sulfonamide](/img/structure/B10864005.png)
![2-{5-methyl-2-[(3-nitrobenzyl)oxy]phenyl}-2H-benzotriazole](/img/structure/B10864016.png)
![3-[4-(diethylamino)phenyl]-11-(4-fluorophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10864023.png)
![methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10864029.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B10864044.png)
![2-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10864066.png)
![methyl [2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10864074.png)


![N-(2-methoxyphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10864100.png)

![4-({(1Z)-1-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide](/img/structure/B10864106.png)
![methyl [(4Z)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10864113.png)
